molecular formula C16H14N2O3S B5488375 N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide

N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide

Cat. No.: B5488375
M. Wt: 314.4 g/mol
InChI Key: KEFYBASIVSRIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, a phenanthridine core, and a sulfonamide functional group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro [cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the sulfonamide group and other necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenanthridine core.

Scientific Research Applications

N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide is unique due to its combination of a phenanthridine core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-cyclopropyl-6-oxo-5H-phenanthridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16-13-4-2-1-3-12(13)14-9-11(7-8-15(14)17-16)22(20,21)18-10-5-6-10/h1-4,7-10,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFYBASIVSRIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.